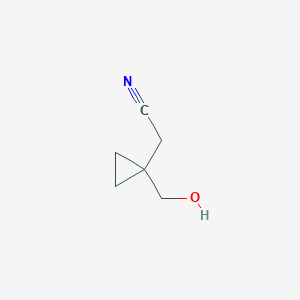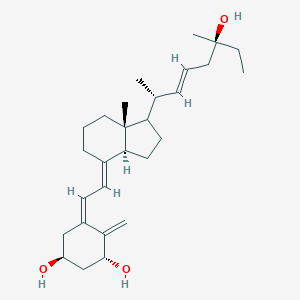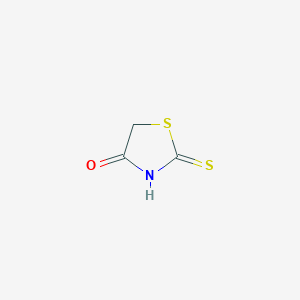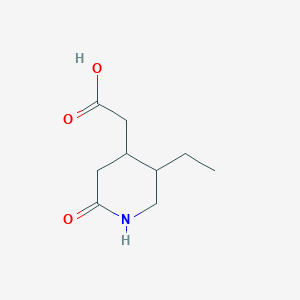
5-Ethyl-2-oxo-4-piperidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-oxo-4-piperidineacetic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of piperidine and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 5-Ethyl-2-oxo-4-piperidineacetic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Ethyl-2-oxo-4-piperidineacetic acid can have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Ethyl-2-oxo-4-piperidineacetic acid in lab experiments include its relatively simple synthesis method and its diverse range of potential applications. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5-Ethyl-2-oxo-4-piperidineacetic acid. One possible direction is the development of new antibiotics based on the compound's antimicrobial properties. Another potential direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 5-Ethyl-2-oxo-4-piperidineacetic acid involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
The potential applications of 5-Ethyl-2-oxo-4-piperidineacetic acid in scientific research are vast. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Propriétés
Numéro CAS |
113455-70-2 |
|---|---|
Nom du produit |
5-Ethyl-2-oxo-4-piperidineacetic acid |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
YFMVBEJQEREOPI-UHFFFAOYSA-N |
SMILES |
CCC1CNC(=O)CC1CC(=O)O |
SMILES canonique |
CCC1CNC(=O)CC1CC(=O)O |
Synonymes |
5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



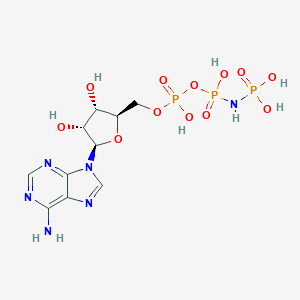
![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
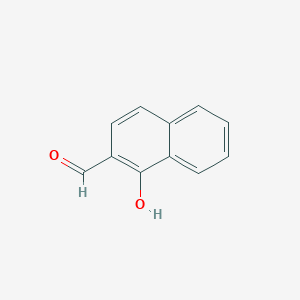
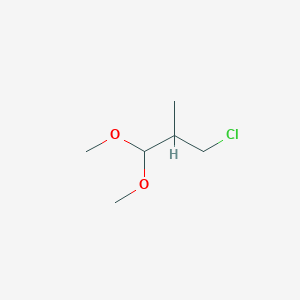
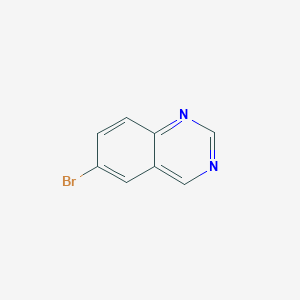

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
